1,3-Dioxepane, telomer with 1,1'-(methylenebis(oxy))bis(butane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxepane, telomer with 1,1’-(methylenebis(oxy))bis(butane) is a synthetic compound known for its unique chemical structure and properties. This compound is often used in various industrial applications due to its stability and reactivity. It is identified by the CAS number 170617-34-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxepane, telomer with 1,1’-(methylenebis(oxy))bis(butane) typically involves the polymerization of 1,3-dioxepane with 1,1’-(methylenebis(oxy))bis(butane). The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired polymerization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of advanced purification techniques ensures that the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxepane, telomer with 1,1’-(methylenebis(oxy))bis(butane) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. The reaction is usually conducted under an inert atmosphere to prevent unwanted side reactions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxygenated derivatives, while reduction reactions may yield hydrogenated products .
Scientific Research Applications
1,3-Dioxepane, telomer with 1,1’-(methylenebis(oxy))bis(butane) has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in polymerization reactions to create specialized polymers with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Medicine: Explored for its potential use in medical devices and implants due to its non-toxic nature.
Mechanism of Action
The mechanism of action of 1,3-Dioxepane, telomer with 1,1’-(methylenebis(oxy))bis(butane) involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with other molecules, facilitating its use in various applications. The specific pathways involved depend on the application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: Another cyclic ether with similar properties but a different ring structure.
1,4-Dioxane: A cyclic ether with a different ring size and properties.
Tetrahydrofuran: A cyclic ether with a smaller ring structure and different reactivity.
Uniqueness
1,3-Dioxepane, telomer with 1,1’-(methylenebis(oxy))bis(butane) is unique due to its specific ring structure and the presence of the methylenebis(oxy)bis(butane) moiety. This unique structure imparts specific properties, such as enhanced stability and reactivity, making it suitable for specialized applications in various fields .
Properties
CAS No. |
170617-34-2 |
---|---|
Molecular Formula |
C14H30O4 |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
1-(butoxymethoxy)butane;1,3-dioxepane |
InChI |
InChI=1S/C9H20O2.C5H10O2/c1-3-5-7-10-9-11-8-6-4-2;1-2-4-7-5-6-3-1/h3-9H2,1-2H3;1-5H2 |
InChI Key |
OUAHAFRDJQBTFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCOCCCC.C1CCOCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.